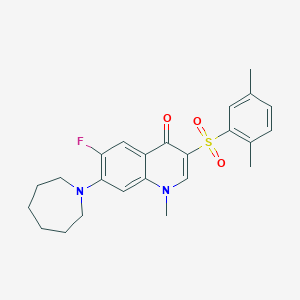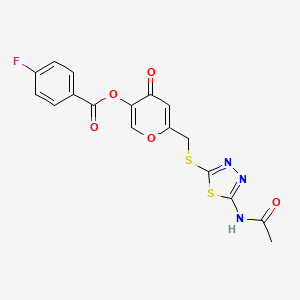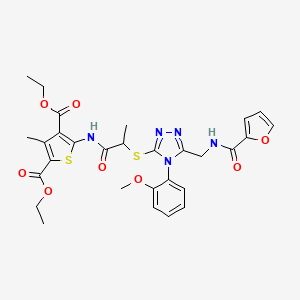![molecular formula C11H11N3O B2694526 N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide CAS No. 2185980-42-9](/img/structure/B2694526.png)
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a compound belonging to the class of imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. These compounds are known for their significant biological and therapeutic value, making them of great interest in medicinal chemistry and pharmaceutical research .
準備方法
The synthesis of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the one-pot tandem cyclization/bromination of α-bromoketones and 2-aminopyridines in ethyl acetate with TBHP, leading to the formation of 3-bromoimidazopyridines .
化学反応の分析
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), TBHP, and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP can lead to the formation of 3-bromoimidazopyridines .
科学的研究の応用
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has a wide range of scientific research applications. In medicinal chemistry, it is recognized as a valuable scaffold due to its biological properties. It is used in the development of pharmaceutical molecules with therapeutic potential. Additionally, imidazopyridines are utilized in material science because of their structural characteristics . The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules in organic chemistry .
作用機序
The mechanism of action of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, docking studies have shown that compounds containing imidazopyridine scaffolds can interact with amino acid residues in proteins, leading to potential inhibitory effects on biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds share the imidazopyridine scaffold but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
特性
IUPAC Name |
N-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-10(15)13-9-7-12-11-8(2)5-4-6-14(9)11/h3-7H,1H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYKTJPEZDMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)




![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2694456.png)

amine hydrochloride](/img/new.no-structure.jpg)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2694464.png)

